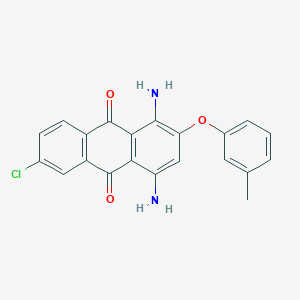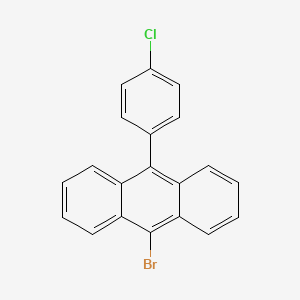
9-Bromo-10-(4-chlorophenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(4-chlorophenyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound this compound is characterized by the presence of a bromine atom at the 9th position and a chlorophenyl group at the 10th position of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-chlorophenyl)anthracene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. In this method, 9-bromoanthracene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-chlorophenyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anthracene derivatives.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
9-Bromo-10-(4-chlorophenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(4-chlorophenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons. This property is exploited in various applications such as OLEDs and fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-10-(4-methoxyphenyl)anthracene
- 9-Bromo-10-(4-nitrophenyl)anthracene
- 9-Bromo-10-(4-phenyl)anthracene
Uniqueness
9-Bromo-10-(4-chlorophenyl)anthracene is unique due to the presence of both bromine and chlorophenyl groups, which impart distinct photophysical properties. Compared to other similar compounds, it exhibits different absorption and emission spectra, making it suitable for specific applications in optoelectronics and fluorescence-based studies .
Properties
Molecular Formula |
C20H12BrCl |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
9-bromo-10-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H12BrCl/c21-20-17-7-3-1-5-15(17)19(13-9-11-14(22)12-10-13)16-6-2-4-8-18(16)20/h1-12H |
InChI Key |
PGEUNRGGMJOLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
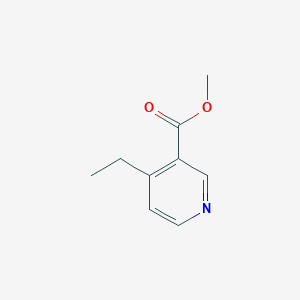
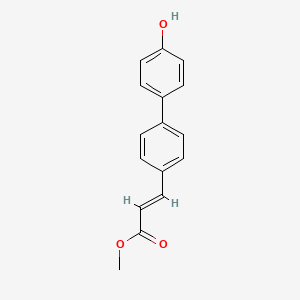
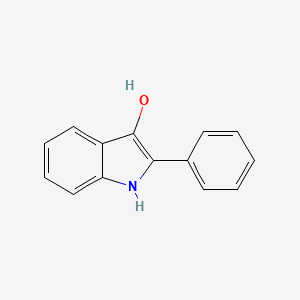

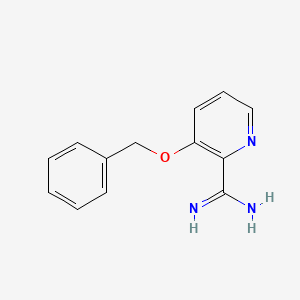
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

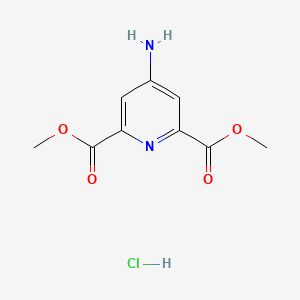

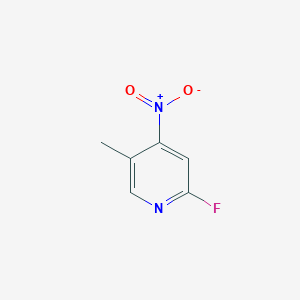
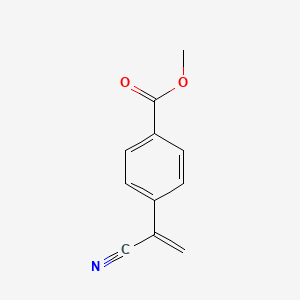
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
